![molecular formula C12H14ClN3 B2908497 5-Chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine CAS No. 2034282-18-1](/img/structure/B2908497.png)
5-Chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine
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Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
5-Chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine serves as a scaffold for designing novel pharmaceutical compounds. Researchers explore its potential as a core structure for drug development due to its unique properties. By modifying substituents on the pyrimidine ring, scientists can create analogs with improved pharmacological activity, selectivity, and bioavailability. This compound’s structural features make it an attractive starting point for synthesizing new drugs targeting specific diseases or biological pathways .
Anticancer Agents
The pyrimidine ring is a common motif in many anticancer drugs. Researchers investigate derivatives of 5-chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine for their potential as cytotoxic agents. By introducing specific functional groups, scientists aim to enhance their efficacy against cancer cells while minimizing toxicity to healthy tissues. These efforts contribute to the development of targeted therapies for various cancers .
Agrochemicals
Pyrimidine-based compounds play a role in agriculture. Researchers explore the use of 5-chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine derivatives as herbicides, fungicides, or insecticides. By understanding their interactions with plant or pest targets, scientists can design effective agrochemicals that promote crop health and yield while minimizing environmental impact .
Materials Science
The unique electronic properties of pyrimidine derivatives make them interesting for materials applications. Researchers investigate 5-chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine as a building block for organic semiconductors, light-emitting materials, or conductive polymers. These materials find use in electronic devices, sensors, and optoelectronics .
Coordination Chemistry
The nitrogen atoms in the pyrimidine ring can coordinate with metal ions. Scientists explore the complexation behavior of 5-chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine with transition metals. These complexes may exhibit interesting magnetic, luminescent, or catalytic properties. Understanding these interactions contributes to the field of coordination chemistry .
Nucleoside Analogues
5-Chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine derivatives may serve as nucleoside analogues. By incorporating them into nucleic acids (DNA or RNA), researchers can study their effects on replication, transcription, and translation processes. These analogues may find applications in antiviral drug development or as tools for understanding nucleic acid biochemistry .
Mechanism of Action
Mode of Action
Other pyrimidine derivatives have been shown to interact with various enzymes and receptors, affecting cellular processes such as dna synthesis and cell division .
Result of Action
The molecular and cellular effects of 5-Chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine are currently unknown
properties
IUPAC Name |
5-chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-11-7-14-12(15-8-11)16-5-3-10(4-6-16)9-1-2-9/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHCMMKOLGAOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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